molecular formula C20H30N2O2 B4171551 N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B4171551
M. Wt: 330.5 g/mol
InChI Key: MCTHDOCIKHEIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CTDP-1, is a quinolinecarboxamide compound that has attracted attention in recent years due to its potential therapeutic effects. The compound has been found to have a wide range of biological activities and has been studied extensively in the fields of neuroscience, cancer research, and drug discovery.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. In neuroscience, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In cancer research, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have a wide range of biochemical and physiological effects. In neuroscience, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the growth and proliferation of various cancer cell lines. Additionally, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is relatively easy to synthesize and has low toxicity. However, one limitation of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide. In neuroscience, future research could focus on the development of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential treatment for neurodegenerative diseases. In cancer research, future research could focus on the development of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential chemotherapeutic agent for various types of cancer. Additionally, future research could focus on the optimization of the synthesis and formulation of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide to improve its solubility and bioavailability.

Scientific Research Applications

N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied extensively for its potential therapeutic effects in various fields of research. In the field of neuroscience, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have anticancer effects and has been studied as a potential chemotherapeutic agent. In drug discovery, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used as a lead compound for the development of new drugs with similar biological activities.

properties

IUPAC Name

N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-14-13-20(2,3)22(18-12-16(24-4)10-11-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-12,14-15H,5-9,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHDOCIKHEIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 3
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.